molecular formula C9H12N2O B1609763 7-amino-4-methyl-2H-1,4-benzoxazine CAS No. 220844-82-6

7-amino-4-methyl-2H-1,4-benzoxazine

Cat. No.: B1609763
CAS No.: 220844-82-6
M. Wt: 164.2 g/mol
InChI Key: FSIRYCPDUFGICB-UHFFFAOYSA-N
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Description

7-amino-4-methyl-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-4-5-12-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIRYCPDUFGICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458994
Record name 7-amino-4-methyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220844-82-6
Record name 7-amino-4-methyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-amino-4-methyl-2H-1,4-benzoxazine: Structure, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed exploration of 7-amino-4-methyl-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. It is important to note that, as of the latest literature review, this specific molecule appears to be a novel or not extensively characterized compound. Therefore, this document will provide a comprehensive overview of the broader 2H-1,4-benzoxazine scaffold, including its synthesis, properties, and applications, while also presenting a scientifically grounded, hypothetical framework for the specific attributes of this compound. This approach is intended to equip researchers with the foundational knowledge and theoretical insights necessary to explore this and related molecules.

Introduction to the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system, a fusion of a benzene ring and a 1,4-oxazine ring, is a privileged scaffold in drug discovery and polymer chemistry.[1] Derivatives of this core structure exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] In the realm of materials science, benzoxazine monomers are precursors to polybenzoxazine resins, a class of high-performance thermosetting polymers with exceptional thermal and mechanical stability.[4][5]

The versatility of the 1,4-benzoxazine scaffold stems from its tunable electronic properties and the synthetic accessibility that allows for the introduction of various functional groups at multiple positions on the bicyclic system. This guide will focus on the specific, yet underexplored, derivative: this compound.

Chemical Structure and Inferred Properties of this compound

The chemical structure of this compound is characterized by a 1,4-benzoxazine core with an amino group at the 7-position and a methyl group on the nitrogen at the 4-position.

Molecular Formula: C₉H₁₂N₂O

Molecular Weight: 164.21 g/mol

Key Structural Features:

  • 1,4-Benzoxazine Core: A bicyclic heteroaromatic system.

  • 7-Amino Group: A primary aromatic amine that can act as a hydrogen bond donor and a site for further functionalization.

  • 4-Methyl Group: A small alkyl substituent on the nitrogen atom of the oxazine ring.

Based on this structure, several physicochemical properties can be inferred:

  • Basicity: The presence of the aromatic amino group and the nitrogen atom in the oxazine ring suggests the compound will exhibit basic properties.

  • Solubility: The amino group may impart some polarity, suggesting potential solubility in polar organic solvents.

  • Reactivity: The aromatic amine can undergo typical reactions such as diazotization and acylation, providing a handle for creating derivatives.[6] The benzoxazine ring itself can undergo ring-opening polymerization under thermal or catalytic conditions.[4][7]

Proposed Synthesis of this compound: A Hypothetical Protocol

Experimental Workflow: Proposed Synthesis

cluster_0 Step 1: Nitration cluster_1 Step 2: N-Methylation cluster_2 Step 3: Reduction cluster_3 Step 4: Oxazine Ring Formation start 4-Aminophenol step1_reagents H₂SO₄, HNO₃ start->step1_reagents step1_product 4-Amino-2-nitrophenol step1_reagents->step1_product step2_reagents CH₃I, K₂CO₃ step1_product->step2_reagents step2_product 4-(Methylamino)-2-nitrophenol step2_reagents->step2_product step3_reagents H₂, Pd/C step2_product->step3_reagents step3_product 2-Amino-4-(methylamino)phenol step3_reagents->step3_product step4_reagents Chloroacetaldehyde step3_product->step4_reagents final_product This compound step4_reagents->final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Methodology:
  • Step 1: Nitration of 4-Aminophenol.

    • Rationale: Introduction of a nitro group ortho to the hydroxyl group is a common strategy in benzoxazine precursor synthesis.

    • Protocol: To a cooled solution of 4-aminophenol in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid in sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is then carefully poured onto ice, and the precipitated 4-amino-2-nitrophenol is collected by filtration, washed, and dried.

  • Step 2: N-Methylation of 4-Amino-2-nitrophenol.

    • Rationale: Introduction of the methyl group onto the exocyclic amino group.

    • Protocol: 4-Amino-2-nitrophenol is dissolved in a suitable polar aprotic solvent (e.g., acetone or DMF) with a base such as potassium carbonate. Methyl iodide is added, and the mixture is stirred, possibly with heating, until the reaction is complete (monitored by TLC). The product, 4-(methylamino)-2-nitrophenol, is isolated after workup and purification.

  • Step 3: Reduction of the Nitro Group.

    • Rationale: Conversion of the nitro group to a primary amine, which is a key step for the subsequent cyclization to form the oxazine ring.

    • Protocol: 4-(Methylamino)-2-nitrophenol is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation with hydrogen gas until the reduction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 2-amino-4-(methylamino)phenol.

  • Step 4: Oxazine Ring Formation (Cyclization).

    • Rationale: Formation of the 1,4-oxazine ring through condensation of the ortho-aminophenol with a two-carbon electrophile.

    • Protocol: 2-Amino-4-(methylamino)phenol is reacted with a suitable two-carbon synthon, such as chloroacetaldehyde or a protected equivalent, in the presence of a base. The reaction likely proceeds via an initial N-alkylation of the more nucleophilic secondary amine followed by an intramolecular cyclization of the primary amine onto the aldehyde (or its equivalent) and subsequent dehydration to form the 2H-1,4-benzoxazine ring. Purification by column chromatography would likely be required to isolate the final product, this compound.

Characterization and Spectroscopic Analysis

The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic techniques.

Expected Spectroscopic Data
Technique Expected Key Signals
¹H NMR - Aromatic protons on the benzene ring (distinct splitting pattern).- Methylene protons of the oxazine ring.- N-methyl protons (singlet).- NH₂ protons of the amino group (broad singlet).
¹³C NMR - Aromatic carbons with distinct shifts due to the amino and oxygen substituents.- Methylene carbon of the oxazine ring.- N-methyl carbon.
FT-IR - N-H stretching vibrations of the primary amine (typically two bands).- C-N stretching vibrations.- C-O-C stretching of the oxazine ring.- Aromatic C-H and C=C stretching.
Mass Spec. - Molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications and Future Research Directions

Given the diverse biological activities of other 1,4-benzoxazine derivatives, this compound represents a promising scaffold for further investigation.

Drug Discovery
  • Antimicrobial Agents: Many benzoxazine derivatives have shown potent antibacterial and antifungal activities.[2] The presence of the amino group at the 7-position could be crucial for interaction with biological targets.

  • Anti-inflammatory Agents: The 1,4-benzoxazine core is found in molecules with anti-inflammatory properties.[3]

  • Neuroprotective Agents: Certain derivatives have been investigated for their potential in treating neurodegenerative diseases.[3]

Materials Science
  • Monomer for Polybenzoxazines: The benzoxazine ring allows for thermal ring-opening polymerization to form polybenzoxazines. The amino group at the 7-position could serve as a site for cross-linking or further functionalization of the resulting polymer, potentially leading to materials with tailored properties such as improved thermal stability or flame retardancy.[4][10]

Logical Flow for Future Research

synthesis Synthesis and Purification characterization Structural Characterization (NMR, MS, IR) synthesis->characterization physchem Physicochemical Property Profiling characterization->physchem biological_screening Biological Activity Screening (Antimicrobial, Anti-inflammatory, etc.) physchem->biological_screening material_synthesis Polymerization Studies physchem->material_synthesis sar Structure-Activity Relationship (SAR) Studies biological_screening->sar polymer_properties Polymer Characterization (Thermal, Mechanical) material_synthesis->polymer_properties

Sources

A Comprehensive Technical Guide to 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound belonging to the pharmacologically significant class of 1,4-benzoxazin-3-ones. While specific research on this exact molecule is limited, this guide synthesizes information from closely related analogues and established chemical principles to offer a comprehensive overview. We will cover its systematic nomenclature, physicochemical properties, a proposed multi-step synthesis protocol, detailed characterization methods, and a discussion of its potential biological activities and applications based on the known pharmacology of the benzoxazinone scaffold. This document is intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel benzoxazinone derivatives for drug discovery and development.

Nomenclature and Physicochemical Properties

Systematic IUPAC Name and Chemical Structure

The correct and systematic IUPAC name for the compound of interest is 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one .

  • CAS Number: 141068-81-7

  • Molecular Formula: C₉H₁₀N₂O₂

  • Molecular Weight: 178.19 g/mol

The chemical structure consists of a bicyclic system where a benzene ring is fused to an oxazine ring. Key functional groups include an amino group at the 7-position, a methyl group on the nitrogen at the 4-position, and a ketone at the 3-position, forming a lactam.

Physicochemical Properties

While experimental data for this specific molecule is not widely published, the following properties can be predicted based on its structure and data from similar compounds.

PropertyPredicted Value / InformationSource
Appearance Solid
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols.
Storage Store in a cool, dry place away from light.
Safety Handle with appropriate personal protective equipment (PPE).[1]

Proposed Synthesis and Purification

Retrosynthetic Analysis

The synthesis can be logically approached through a retrosynthetic pathway that involves the formation of the benzoxazinone ring, followed by the introduction of the amino and methyl groups.

G Target 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one Intermediate1 7-Amino-2H-1,4-benzoxazin-3(4H)-one Target->Intermediate1 N-Methylation Intermediate2 7-Nitro-2H-1,4-benzoxazin-3(4H)-one Intermediate1->Intermediate2 Nitro Reduction StartingMaterial1 2-Amino-5-nitrophenol Intermediate2->StartingMaterial1 Cyclization StartingMaterial2 Chloroacetyl chloride Intermediate2->StartingMaterial2 Cyclization Intermediate3 2-(2-Hydroxy-4-nitrophenoxy)acetate

Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol

Step 1: Synthesis of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one

This step involves the cyclization of 2-amino-5-nitrophenol with chloroacetyl chloride.

  • Rationale: This is a standard and widely used method for the formation of the 1,4-benzoxazin-3-one ring system.[2]

  • Procedure:

    • To a solution of 2-amino-5-nitrophenol (1 equivalent) in a suitable solvent such as acetone or ethyl acetate, add a base like sodium bicarbonate (2-3 equivalents).

    • Cool the mixture in an ice bath and add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of the Nitro Group to an Amino Group

The nitro group of 7-nitro-2H-1,4-benzoxazin-3(4H)-one is reduced to form 7-amino-2H-1,4-benzoxazin-3(4H)-one.

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.

  • Procedure:

    • Dissolve 7-nitro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in a solvent such as ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired amino compound.

Step 3: N-Methylation of 7-Amino-2H-1,4-benzoxazin-3(4H)-one

The final step is the methylation of the nitrogen at the 4-position.

  • Rationale: A standard N-alkylation using a methylating agent in the presence of a base is a reliable method.

  • Procedure:

    • Dissolve 7-amino-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile.

    • Add a base such as potassium carbonate (2-3 equivalents).

    • Add a methylating agent like methyl iodide or dimethyl sulfate (1.1-1.5 equivalents) and stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis (Expected)

As no specific spectral data for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is readily available, the following are the expected characteristic signals based on its structure and data from analogous compounds.

  • ¹H NMR:

    • Aromatic protons would appear in the range of δ 6.5-7.5 ppm, showing characteristic coupling patterns for a trisubstituted benzene ring.

    • The methylene protons (-O-CH₂-CO-) of the oxazine ring are expected to appear as a singlet around δ 4.5-5.0 ppm.

    • The N-methyl group protons should be a sharp singlet around δ 3.0-3.5 ppm.

    • The amino group protons (-NH₂) would likely appear as a broad singlet.

  • ¹³C NMR:

    • The carbonyl carbon of the lactam should be observed in the range of δ 160-170 ppm.

    • Aromatic carbons would be in the typical range of δ 110-150 ppm.

    • The methylene carbon should be around δ 65-75 ppm.

    • The N-methyl carbon is expected around δ 30-40 ppm.

  • IR Spectroscopy:

    • A strong absorption band for the C=O stretch of the lactam is expected around 1680-1700 cm⁻¹.

    • N-H stretching vibrations for the amino group should appear as one or two bands in the region of 3300-3500 cm⁻¹.

    • C-N and C-O stretching bands would also be present.

  • Mass Spectrometry (HRMS):

    • The exact mass of the molecular ion [M+H]⁺ would be calculated as 179.0815 for C₉H₁₁N₂O₂⁺.

Potential Applications and Biological Activity

The 1,4-benzoxazin-3-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets and exhibit a wide range of pharmacological activities.[3][4]

Potential Therapeutic Areas

Derivatives of 1,4-benzoxazin-3-one have shown promise in several therapeutic areas:

  • Neurodegenerative Diseases: Some derivatives act as inhibitors of human acetylcholinesterase (hAChE), suggesting potential for the treatment of Alzheimer's disease.[3][5] Others have shown activity at dopamine and serotonin receptors, indicating possible applications in treating psychiatric disorders like depression.[3][5]

  • Anti-inflammatory Activity: The benzoxazinone core has been explored for its anti-inflammatory properties, with some compounds showing the ability to reduce the production of pro-inflammatory cytokines and reactive oxygen species in microglial cells.[3]

  • Anticancer Activity: Numerous studies have reported the anticancer potential of benzoxazinone derivatives, with some compounds inducing DNA damage and apoptosis in tumor cells.[6]

  • Antimicrobial and Antifungal Activity: The benzoxazinone scaffold is present in compounds with demonstrated activity against various bacteria and fungi.[4]

Possible Mechanisms of Action

The diverse biological activities of benzoxazinones stem from their ability to interact with various biological targets. A potential mechanism of action for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one could involve:

G cluster_0 Potential Cellular Effects Compound 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one Target Biological Targets (e.g., Enzymes, Receptors) Compound->Target Binding/Inhibition Pathway Signaling Pathway Modulation (e.g., Nrf2-HO-1, NF-κB) Target->Pathway Up/Down-regulation Response Cellular Response (e.g., Anti-inflammatory, Apoptosis) Pathway->Response Leads to

Sources

Predicted NMR shifts for 7-amino-4-methyl-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted NMR Shifts for 7-amino-4-methyl-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed theoretical prediction and structural assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. In the absence of direct experimental data for this specific molecule, this document synthesizes information from computational chemistry principles and empirical data from analogous structures to offer a robust predictive analysis. It is designed to serve as a foundational resource for researchers in synthetic chemistry and drug development, enabling the unambiguous identification and characterization of this and related benzoxazine scaffolds. The guide further outlines a comprehensive, self-validating experimental protocol for the empirical verification of these predicted shifts.

Introduction: The Role of NMR in Benzoxazine Structural Elucidation

The 1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its structural complexity and potential for diverse substitution patterns necessitate precise and reliable analytical techniques for characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone method for the unambiguous determination of molecular structure in solution.[2][3]

For novel compounds like this compound, predicting the NMR spectrum is a critical first step that guides synthesis, aids in the identification of impurities, and confirms the final molecular architecture. This guide leverages established computational methods and comparative analysis of known benzoxazines to construct a detailed predictive map of its NMR signature.

Theoretical Framework for NMR Prediction

The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. Predicting these shifts relies on two synergistic approaches:

  • Computational (Quantum Mechanics) Methods : The gold standard for de novo prediction involves calculating the nuclear magnetic shielding tensors using quantum chemical methods, most commonly Density Functional Theory (DFT).[2] These methods model the electronic structure of the molecule to provide highly accurate predictions of ¹H and ¹³C chemical shifts, which are invaluable for resolving structural ambiguities.[2][4]

  • Empirical and Comparative Analysis : By examining the experimentally determined NMR spectra of structurally related benzoxazine derivatives, we can establish characteristic chemical shift ranges for specific protons and carbons within the scaffold.[1][5][6] This empirical data provides essential context and validation for computationally derived values.

This guide integrates both principles to provide a well-grounded prediction for this compound.

cluster_0 Prediction Methodology comp Quantum Mechanics (DFT) Prediction of Shielding Tensors predict Predicted NMR Shifts (¹H and ¹³C) comp->predict De Novo Calculation emp Empirical Data (Known Benzoxazine Analogs) emp->predict Corroboration & Context validate Experimental Verification predict->validate Guiding Hypothesis

Caption: Logical workflow for predicting and validating NMR spectra.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is governed by the electronic effects of the substituents on both the aromatic and heterocyclic rings. The electron-donating amino group (-NH₂) will cause a significant upfield shift (to lower ppm values) for the aromatic protons, particularly those ortho and para to it.

Caption: Structure and proton numbering scheme.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted δ (ppm)MultiplicityIntegrationCoupling (J Hz)Rationale
H-2 (CH₂)4.3 - 4.5Singlet (s)2H-Methylene group adjacent to oxygen (O-CH₂-N), typically observed around 4.5-5.0 ppm in benzoxazines.[7]
H-3 (CH₂)3.4 - 3.6Singlet (s)2H-Methylene group adjacent to nitrogen (N-CH₂-Ar), typically less deshielded than H-2.
N-CH₃2.9 - 3.1Singlet (s)3H-Methyl group attached to nitrogen.
H-56.6 - 6.8Doublet (d)1HJ = 8.5Aromatic proton ortho to the oxygen atom.
H-66.1 - 6.3Doublet of Doublets (dd)1HJ = 8.5, 2.5Aromatic proton ortho to the amino group, strongly shielded.
H-86.0 - 6.2Doublet (d)1HJ = 2.5Aromatic proton ortho to the amino group and meta to oxygen, strongly shielded.
NH₂3.5 - 4.5Broad Singlet (br s)2H-Amine protons; chemical shift is variable and depends on solvent and concentration.

Note: In many benzoxazine systems, the H-2 and H-3 methylene protons may appear as distinct singlets or could potentially show coupling to each other depending on the ring conformation dynamics.

Predicted ¹³C NMR Spectrum

The ¹³C chemical shifts are highly indicative of the electronic environment. The carbons attached to heteroatoms (C4a, C8a, C2, C3) and the N-methyl group will be clearly distinguishable. The amino group's strong electron-donating effect will significantly shield the C-5, C-7, and C-8a carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted δ (ppm)Rationale
C-268 - 72Aliphatic carbon bonded to oxygen (O-C H₂).
C-348 - 52Aliphatic carbon bonded to nitrogen (N-C H₂).[8]
N-CH₃35 - 40N-methyl carbon.
C-4a140 - 143Aromatic quaternary carbon bonded to oxygen.
C-5115 - 118Aromatic CH carbon ortho to oxygen.
C-6105 - 108Aromatic CH carbon ortho to the amino group; strongly shielded.
C-7145 - 148Aromatic quaternary carbon bonded to the amino group.
C-8100 - 103Aromatic CH carbon ortho to the amino group; strongly shielded.
C-8a120 - 123Aromatic quaternary carbon bonded to nitrogen. Benzoxazine aromatic carbons typically appear in the 118-149 ppm range.[8]

Experimental Verification Protocol

To empirically validate the predicted chemical shifts, a systematic, multi-step NMR analysis is required. This protocol is designed to be self-validating by including steps for identifying known artifacts and using 2D correlation experiments to confirm assignments.

cluster_1 NMR Experimental Workflow prep 1. Sample Preparation (5-10 mg in 0.6 mL deuterated solvent, e.g., DMSO-d₆) h1 2. ¹H NMR Acquisition (400 MHz, 16 scans) prep->h1 c13 3. ¹³C NMR Acquisition (100 MHz, 1024 scans) h1->c13 Initial Structure Check cosy 4. 2D COSY (¹H-¹H Correlation) c13->cosy Confirm C-count hsqc 5. 2D HSQC (¹H-¹³C Correlation) cosy->hsqc Map H-H couplings (e.g., H5-H6) analysis 6. Data Processing & Analysis (Assign peaks, compare to predictions) hsqc->analysis Link Protons to Carbons

Caption: Standard workflow for comprehensive NMR structural elucidation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Note: Modern spectrometers can also reference the residual solvent peak.[9]

  • Instrument Setup & 1D Spectra Acquisition:

    • Use a spectrometer operating at a minimum of 400 MHz for ¹H.

    • Shim the instrument to achieve optimal magnetic field homogeneity.

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • 2D Spectra Acquisition for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It will be critical to confirm the connectivity between the aromatic protons (H-5 and H-6).

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is the most powerful tool for definitively assigning each proton to its corresponding carbon atom, thus validating the assignments made in Tables 1 and 2.

  • Data Processing and Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra by setting the TMS peak to 0.00 ppm or using the known chemical shift of the residual solvent peak (e.g., DMSO-d₆ at δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

    • Integrate the ¹H signals to confirm the proton count for each resonance.

    • Analyze the multiplicities and measure the coupling constants (J-values) in the ¹H spectrum.

    • Assign all peaks by correlating the 1D and 2D data. Compare the final, empirically determined assignments with the predicted values in this guide.

Conclusion

This guide provides a robust, theory-backed prediction of the ¹H and ¹³C NMR spectra for this compound. The tabulated chemical shifts, supported by mechanistic rationale and comparative data, serve as a reliable reference for any researcher working with this molecule. By following the detailed experimental protocol, scientists can efficiently verify these predictions, ensuring the structural integrity of their material and accelerating research and development efforts in fields that utilize the valuable benzoxazine scaffold.

References

  • Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1315, 138802. [Link]

  • Rassolov, V. A., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1421. [Link]

  • Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry. [Link]

  • ResearchGate. (2007). 7-Amino-4-methylcoumarin. [Link]

  • St. Gelais, R., et al. (2021). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 86(22), 15915–15923. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

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An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of 7-amino-4-methyl-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-amino-4-methyl-2H-1,4-benzoxazine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in a variety of pharmacologically active agents. Accurate and reliable characterization of this molecule is paramount for synthesis validation, quality control, and further development. This guide provides a comprehensive, in-depth analysis of this compound using Fourier-Transform Infrared (FTIR) spectroscopy. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and vibrational spectra. It details a robust experimental protocol, provides a thorough interpretation of the resulting spectrum, and discusses the technique's application in a drug development context, ensuring scientific integrity and practical utility.

The Molecular Structure: A Vibrational Perspective

To effectively interpret the infrared spectrum of this compound, one must first deconstruct the molecule into its constituent functional groups. Each group possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies. The key structural features are:

  • Primary Aromatic Amine (-NH₂): This group is highly diagnostic, exhibiting characteristic stretching and bending vibrations.

  • Heterocyclic Secondary Amine (ring N-H): Embedded within the benzoxazine ring, the N-H bond here has a distinct vibrational signature.

  • Aromatic Ring (Substituted Benzene): The C-H and C=C bonds of the benzene ring give rise to a series of absorptions.

  • Alkyl-Aryl Ether (C-O-C): The ether linkage within the oxazine ring is a key structural component with a characteristic stretching frequency.

  • Methyl Group (-CH₃): Attached to the ring nitrogen, this group has its own set of C-H stretching and bending modes.

  • Methylene Group (-CH₂-): The CH₂ group within the oxazine ring also contributes to the spectrum.

Understanding these components allows for a predictive approach to spectral analysis, where the final spectrum is a superposition of the absorptions from each functional part of the molecule.

Caption: Chemical structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean, interpretable FTIR spectrum is foundational to accurate analysis. The following protocol describes the Attenuated Total Reflectance (ATR) method, chosen for its minimal sample preparation and high reproducibility.

2.1 Instrumentation and Materials

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer with a Deuterated Lanthanum α-Alanine doped Triglycine Sulfate (DLaTGS) detector, purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Accessory: A single-reflection diamond ATR accessory. Diamond is selected for its durability and broad spectral range.

  • Sample: this compound, solid powder, of high purity.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

2.2 Self-Validating Protocol

This protocol incorporates self-validation steps to ensure data integrity.

  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on for at least 30 minutes to allow for thermal stabilization of the source and detector.

  • ATR Crystal Cleaning (Trustworthiness Pillar): Clean the diamond crystal surface thoroughly with a lint-free wipe soaked in isopropanol. This step is critical to remove any residues from previous measurements that could contaminate the spectrum.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This spectrum measures the ambient environment (CO₂, water vapor) and the instrument's optical bench, which will be mathematically subtracted from the sample spectrum. Causality: Failure to acquire an accurate background is the most common source of spectral artifacts.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the diamond crystal. Use the ATR's pressure arm to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal. Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum.[1]

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

  • Post-Measurement Cleaning: After the measurement, release the pressure arm, remove the sample powder, and clean the crystal surface thoroughly with isopropanol as in Step 2.

  • Data Processing: The resulting spectrum should be presented in absorbance mode. Perform an automatic baseline correction if necessary to account for any scattering effects.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Processing & Analysis A Instrument Stabilization B Clean ATR Crystal A->B C Collect Background (32 scans, 4 cm⁻¹) B->C D Apply Solid Sample (Ensure Good Contact) C->D E Collect Sample Spectrum (Same Parameters) D->E F Clean ATR Crystal E->F G Baseline Correction & Normalization F->G H Spectral Interpretation G->H

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Spectral Interpretation and Data Analysis

The infrared spectrum of this compound is rich with information. The following table details the expected absorption bands, their corresponding vibrational modes, and the rationale for their assignment.

Table 1: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment (Vibrational Mode)Rationale & Authoritative Grounding
3450 - 3300MediumN-H Asymmetric & Symmetric Stretch (Primary Amine) Primary amines (R-NH₂) exhibit two distinct bands in this region.[2] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is the symmetric stretch.[3] For aromatic amines, these bands are typically observed at slightly higher frequencies than their aliphatic counterparts.[4]
3350 - 3310WeakN-H Stretch (Secondary Amine in Ring) Secondary amines (R₂NH) show a single, typically weaker, N-H stretching band in this region.[2] Its intensity may be low and it could potentially overlap with the primary amine stretches.
3100 - 3000MediumAromatic C-H Stretch The stretching of C-H bonds where the carbon is sp² hybridized (part of an aromatic ring) consistently appears at wavenumbers just above 3000 cm⁻¹.[5] This is a reliable marker for unsaturation.
2980 - 2850MediumAliphatic C-H Stretch (-CH₃, -CH₂-) The asymmetric and symmetric stretching of C-H bonds in the N-methyl and ring methylene groups occur below 3000 cm⁻¹. These are characteristic of sp³ hybridized carbons.[6]
1650 - 1580StrongN-H Bend (Scissoring) (Primary Amine) This strong absorption is due to the in-plane scissoring motion of the primary -NH₂ group.[2] Its position can be a clear indicator of a primary amine.
1600 - 1450MediumC=C Ring Stretch (Aromatic) The conjugated π-system of the benzene ring gives rise to several skeletal stretching vibrations. Typically, two or three bands of medium intensity are observed in this region.[5]
1335 - 1250StrongAromatic C-N Stretch The stretching vibration of the bond between the aromatic ring and the primary amino group (Ar-NH₂) is typically strong and falls within this range.[2]
1270 - 1200StrongAsymmetric C-O-C Stretch (Aryl-Alkyl Ether) The asymmetric stretching of the C-O-C ether linkage in the oxazine ring is expected to produce a very strong and characteristic band. For benzoxazine structures, this is often observed around 1230 cm⁻¹.[7]
1070 - 1020StrongSymmetric C-O-C Stretch (Aryl-Alkyl Ether) The corresponding symmetric C-O-C stretch appears at a lower frequency and is also typically strong.[7] The presence of both strong C-O-C bands is a powerful confirmation of the oxazine ring system.
900 - 675StrongAromatic C-H Out-of-Plane (OOP) Bend These strong absorptions are highly diagnostic of the substitution pattern on the benzene ring. The specific positions of these bands can help confirm the trisubstituted nature of the aromatic core.[5]

Applications in Quality Control and Drug Development

FTIR spectroscopy is a rapid, non-destructive, and powerful tool that can be seamlessly integrated into the drug development pipeline.[8]

  • Identity Confirmation: As demonstrated, the FTIR spectrum serves as a unique molecular fingerprint. It can be used to rapidly confirm the identity of synthesized this compound by matching the acquired spectrum against a reference standard. This is a fundamental requirement in pharmaceutical quality assurance and quality control (QA/QC).[9]

  • Purity Assessment: The technique is highly sensitive to the presence of impurities. Starting materials, reaction byproducts, or residual solvents will introduce extraneous peaks into the spectrum. For example, the absence of a broad O-H stretch around 3300 cm⁻¹ can help confirm the absence of phenolic starting materials.

  • Stability Studies: By analyzing samples over time under various storage conditions (heat, humidity, light), FTIR can detect chemical degradation. The appearance of new bands (e.g., a carbonyl C=O stretch around 1700 cm⁻¹ due to oxidation) or the disappearance of characteristic peaks can indicate instability.

  • Polymorph and Salt Form Screening: Different crystalline forms (polymorphs) or salt forms of an active pharmaceutical ingredient (API) can have distinct FTIR spectra due to differences in intermolecular interactions like hydrogen bonding. FTIR provides a fast method for screening and identifying the desired solid-state form.

The ability to perform real-time monitoring makes FTIR especially valuable for process analytical technology (PAT) initiatives, ensuring consistent product quality during manufacturing.[10]

Conclusion

The infrared spectrum of this compound is a rich source of structural information. Through a systematic analysis of the characteristic vibrational frequencies of its constituent functional groups—from the distinct dual peaks of the primary aromatic amine to the strong C-O-C stretches of the oxazine ring—FTIR spectroscopy provides an unambiguous confirmation of its molecular identity. The implementation of a robust, self-validating experimental protocol, such as the ATR method detailed herein, ensures the acquisition of high-fidelity data. For researchers and professionals in drug development, FTIR is an indispensable analytical technique for identity confirmation, purity assessment, and quality control, underpinning the progression of promising compounds from the laboratory to clinical application.

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Unlocking the Therapeutic Potential of 7-amino-4-methyl-2H-1,4-benzoxazine: A Research and Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive framework for the investigation of a specific, yet under-explored derivative, 7-amino-4-methyl-2H-1,4-benzoxazine. While direct biological data for this compound is not extensively available, this document extrapolates from the well-established activities of related benzoxazine analogs to propose a targeted research and development plan. We present a series of detailed, self-validating experimental protocols designed to systematically evaluate its potential as a novel therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel benzoxazine chemistry.

Introduction: The Benzoxazine Scaffold - A Versatile Pharmacophore

Benzoxazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.[2] These compounds are characterized by a bicyclic system comprising a benzene ring fused to an oxazine ring.[1] The structural versatility of the benzoxazine core allows for extensive chemical modifications, leading to a wide array of pharmacological profiles.[3] Documented activities of benzoxazine derivatives include:

  • Antimicrobial Activity: Efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][4]

  • Anticancer Activity: Cytotoxic effects against various cancer cell lines, with some derivatives showing the ability to induce apoptosis and inhibit cell proliferation.[3][5][6]

  • Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokines and enzymes, suggesting potential in treating inflammatory disorders.[2][7]

  • Neuroprotective Effects: Certain derivatives have demonstrated the capacity to protect neurons from oxidative stress-induced degeneration.[8]

Given the established therapeutic potential of the benzoxazine scaffold, this compound represents a compelling candidate for investigation. The presence of an amino group at the 7-position and a methyl group at the 4-position offers unique electronic and steric properties that may confer novel biological activities.

Proposed Investigational Pathways for this compound

Based on the extensive literature on benzoxazine derivatives, we propose the following key areas of investigation for this compound. Each proposed activity is accompanied by a detailed experimental workflow.

Antimicrobial Activity Evaluation

Scientific Rationale: The benzoxazine nucleus is a well-established antimicrobial pharmacophore.[1][4][9] The introduction of an amino group could enhance interactions with microbial cell membranes or intracellular targets, potentially leading to potent antimicrobial effects.

Experimental Workflow:

Antimicrobial_Screening_Workflow cluster_0 Primary Screening cluster_1 Quantitative Analysis cluster_2 Mechanism of Action (Hypothetical) start Compound This compound disk_diffusion Disk Diffusion Assay (Qualitative) start->disk_diffusion Impregnate disks mic Broth Microdilution Assay (Determine MIC) disk_diffusion->mic If active mbc Subculturing on Agar (Determine MBC) mic->mbc From wells with no visible growth membrane_perm Membrane Permeability Assay (e.g., SYTOX Green) mbc->membrane_perm Investigate mechanism dna_gyrase DNA Gyrase Inhibition Assay mbc->dna_gyrase Investigate mechanism Anticancer_Screening_Workflow cluster_0 Cytotoxicity Screening cluster_1 Apoptosis Induction cluster_2 Cell Cycle Analysis start Compound This compound mtt_assay MTT/MTS Assay on Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) start->mtt_assay Treat cells annexin_v Annexin V/PI Staining (Flow Cytometry) mtt_assay->annexin_v If cytotoxic pi_staining Propidium Iodide Staining (Flow Cytometry) mtt_assay->pi_staining Investigate mechanism caspase_assay Caspase-3/7 Activity Assay annexin_v->caspase_assay Confirm apoptosis pathway

Caption: Workflow for anticancer activity screening and initial mechanistic studies.

Detailed Protocol:

  • Cytotoxicity Screening (MTT/MTS Assay):

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Add MTT or MTS reagent to each well and incubate to allow for the formation of formazan.

    • Measure the absorbance at the appropriate wavelength to determine cell viability. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Apoptosis Induction (Annexin V/PI Staining):

    • Treat cancer cells with the compound at its IC50 concentration.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Treat cells with the compound, harvest, and fix them in ethanol.

    • Stain the cells with propidium iodide and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Data Presentation:

Cell LineIC50 (µM)Apoptosis (%) at IC50Cell Cycle Arrest Phase
MCF-7Experimental ValueExperimental ValueExperimental Value
HCT-116Experimental ValueExperimental ValueExperimental Value
A549Experimental ValueExperimental ValueExperimental Value
Anti-inflammatory Activity Evaluation

Scientific Rationale: Several 2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways, such as the Nrf2-HO-1 signaling pathway, and reducing the production of pro-inflammatory mediators. [7][10] Experimental Workflow:

AntiInflammatory_Screening_Workflow cluster_0 In Vitro Model cluster_1 Mediator Measurement cluster_2 Mechanism of Action start Compound This compound lps_stimulation LPS-stimulated Macrophages (e.g., RAW 264.7) start->lps_stimulation Pre-treat cells griess_assay Griess Assay for Nitric Oxide (NO) lps_stimulation->griess_assay Measure NO in supernatant elisa ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) lps_stimulation->elisa Measure cytokines in supernatant western_blot Western Blot for iNOS, COX-2, Nrf2 lps_stimulation->western_blot Analyze cell lysates

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Detailed Protocol:

  • In Vitro Model of Inflammation:

    • Culture macrophage-like cells (e.g., RAW 264.7) and pre-treat them with various concentrations of this compound.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess assay.

    • Pro-inflammatory Cytokines: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

  • Mechanism of Action (Western Blot Analysis):

    • Prepare cell lysates from treated and untreated cells.

    • Perform Western blot analysis to determine the protein expression levels of key inflammatory enzymes (iNOS, COX-2) and signaling proteins (e.g., Nrf2).

Data Presentation:

ParameterLPS ControlCompound (Conc. 1)Compound (Conc. 2)
NO Production (% of control)100%Experimental ValueExperimental Value
TNF-α (pg/mL)Experimental ValueExperimental ValueExperimental Value
IL-6 (pg/mL)Experimental ValueExperimental ValueExperimental Value
iNOS Expression (relative to loading control)Experimental ValueExperimental ValueExperimental Value
COX-2 Expression (relative to loading control)Experimental ValueExperimental ValueExperimental Value

Synthesis and Characterization

Proposed Synthetic Approach:

A potential synthetic route could involve the reaction of 4-amino-3-nitrophenol with a methylating agent, followed by reduction of the nitro group, and subsequent cyclization with formaldehyde. The precise conditions would require optimization.

Characterization:

The synthesized compound must be rigorously characterized to confirm its identity and purity using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Conclusion and Future Directions

This guide outlines a systematic and robust scientific framework for investigating the potential biological activities of this compound. The proposed experimental workflows are designed to provide a comprehensive initial assessment of its antimicrobial, anticancer, and anti-inflammatory properties. Positive results in any of these areas would warrant further, more in-depth studies, including:

  • Lead Optimization: Synthesis and evaluation of analogs to establish structure-activity relationships (SAR).

  • Advanced Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways.

  • In Vivo Efficacy Studies: Evaluation of the compound's therapeutic potential in relevant animal models.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

The exploration of novel chemical entities like this compound is crucial for the discovery of next-generation therapeutics. This guide provides a foundational roadmap for embarking on such an endeavor.

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An In-depth Technical Guide to 7-Amino-4-methyl-2H-1,4-benzoxazine: A Versatile Synthetic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 7-amino-4-methyl-2H-1,4-benzoxazine, a heterocyclic scaffold with significant potential as a synthetic intermediate in the development of novel therapeutic agents. We will delve into its synthesis, characteristic reactivity, and strategic applications, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in established chemical principles and forward-looking insights. The benzoxazine moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including neuroprotective, antimicrobial, and anticancer properties.[1][2][3] This guide will illuminate the path from fundamental synthesis to the rational design of complex, biologically active molecules using this compound as a pivotal building block.

The Benzoxazine Core: A Foundation of Therapeutic Potential

The 1,4-benzoxazine ring system is a cornerstone of numerous biologically active compounds.[2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. The presence of both a nitrogen and an oxygen atom within the heterocyclic ring imparts unique electronic properties and hydrogen bonding capabilities. Derivatives of this scaffold have been successfully developed as neuroprotective agents, highlighting their ability to cross the blood-brain barrier and modulate CNS targets.[1][4] Furthermore, the amenability of the benzoxazine core to substitution allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive platform for lead optimization in drug discovery programs.[3]

Synthesis of the this compound Scaffold

The synthesis of the this compound core, while not extensively detailed in the literature for this specific isomer, can be reliably achieved through established methodologies for 1,4-benzoxazine ring formation. The most common and versatile approach is a variation of the Mannich-like condensation.[5][6]

Proposed Synthetic Pathway

A logical and efficient synthetic route commences with a nucleophilic aromatic substitution followed by intramolecular cyclization. This multi-step approach offers robust control over the introduction of the desired functionalities.

Synthetic_Pathway A 2-Amino-5-nitrophenol C Intermediate Cyano Ether A->C K2CO3, Acetone, Reflux B Chloroacetonitrile B->C D 7-Nitro-2H-1,4-benzoxazin-3(4H)-one C->D Base-catalyzed cyclization E 7-Amino-2H-1,4-benzoxazin-3(4H)-one D->E Reduction (e.g., SnCl2/HCl or H2/Pd-C) F 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one E->F N-Methylation (e.g., MeI, NaH)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established procedures for the synthesis of analogous benzoxazinone derivatives.

Step 1: Synthesis of 2-(2-hydroxy-4-nitrophenoxy)acetonitrile

  • To a solution of 2-amino-5-nitrophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).

  • To this suspension, add chloroacetonitrile (1.2 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude intermediate cyano ether, which can be used in the next step without further purification.

Step 2: Synthesis of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one

  • Dissolve the crude 2-(2-hydroxy-4-nitrophenoxy)acetonitrile in ethanol.

  • Add a catalytic amount of a strong base, such as sodium ethoxide, and stir the mixture at room temperature for 2-4 hours.

  • The cyclized product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

Step 3: Synthesis of 7-Amino-2H-1,4-benzoxazin-3(4H)-one

  • Suspend the 7-nitro-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise, maintaining the temperature below 50°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Basify the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amino derivative.

Step 4: Synthesis of 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

  • Dissolve the 7-amino-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C and add sodium hydride (1.2 eq) portion-wise.

  • After the evolution of hydrogen ceases, add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to afford the final compound.

Chemical Reactivity and Role as a Synthetic Intermediate

The synthetic utility of this compound stems from the reactivity of its 7-amino group. This nucleophilic center can be readily functionalized, providing a gateway to a diverse range of derivatives.

Reactivity_Hub Core 7-Amino-4-methyl- 2H-1,4-benzoxazine Acylation Acylation Core->Acylation RCOCl, Pyridine Sulfonylation Sulfonylation Core->Sulfonylation RSO2Cl, Pyridine Alkylation Reductive Amination Core->Alkylation RCHO, NaBH(OAc)3 Diazotization Diazotization Core->Diazotization NaNO2, HCl Buchwald_Hartwig Buchwald-Hartwig Coupling Core->Buchwald_Hartwig Ar-X, Pd catalyst, ligand Amides Amide Derivatives Acylation->Amides Sulfonamides Sulfonamide Derivatives Sulfonylation->Sulfonamides Sec_Amines Secondary Amine Derivatives Alkylation->Sec_Amines Sandmeyer Sandmeyer Products (e.g., -Cl, -Br, -CN) Diazotization->Sandmeyer Aryl_Amines N-Aryl Derivatives Buchwald_Hartwig->Aryl_Amines

Caption: Reactivity of the 7-amino group as a synthetic handle.

Acylation and Sulfonylation

The primary amino group is readily acylated with acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and provide a straightforward method for introducing a wide variety of substituents.

General Protocol for Acylation:

  • Dissolve this compound (1.0 eq) in dichloromethane or THF.

  • Add pyridine (1.5 eq) and cool the solution to 0°C.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate to yield the amide product.

Reductive Amination

The amino group can be further alkylated via reductive amination with aldehydes or ketones in the presence of a mild reducing agent such as sodium triacetoxyborohydride. This reaction is highly efficient for the synthesis of secondary and tertiary amines.

Diazotization and Sandmeyer Reactions

Treatment of the 7-amino group with nitrous acid (generated in situ from NaNO2 and a strong acid) yields a diazonium salt. This highly versatile intermediate can be converted to a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN, -F) through Sandmeyer and related reactions. This opens up a vast chemical space for derivatization that would be otherwise difficult to access.

Palladium-Catalyzed Cross-Coupling Reactions

The amino group can participate in Buchwald-Hartwig amination reactions with aryl halides or triflates to form N-aryl derivatives. This powerful C-N bond-forming reaction is a cornerstone of modern medicinal chemistry for the synthesis of complex molecules.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Aromatic protons: ~6.0-7.0 ppm (three signals, exhibiting characteristic ortho and meta coupling). -CH₂-O- protons: ~4.2-4.5 ppm (singlet or AB quartet). -N-CH₃ protons: ~2.8-3.0 ppm (singlet). -NH₂ protons: Broad singlet, ~3.5-4.5 ppm (exchangeable with D₂O).
¹³C NMR Aromatic carbons: ~100-150 ppm. -CH₂-O- carbon: ~65-70 ppm. -N-CH₃ carbon: ~30-35 ppm.
IR (cm⁻¹) N-H stretch (amine): ~3300-3500 (two bands). C-H stretch (aromatic and aliphatic): ~2850-3100. C=C stretch (aromatic): ~1500-1600. C-O stretch (ether): ~1200-1250.
Mass Spec Expected [M+H]⁺ at m/z corresponding to the molecular weight.

Conclusion and Future Outlook

This compound represents a highly valuable, yet underutilized, synthetic intermediate. Its straightforward synthesis and the versatile reactivity of the 7-amino group provide a robust platform for the generation of diverse chemical libraries. The established biological significance of the benzoxazine scaffold strongly suggests that derivatives of this intermediate hold significant promise for the discovery of new therapeutic agents, particularly in the areas of neurodegenerative diseases and infectious diseases.[4] This guide provides the foundational knowledge and practical insights necessary for researchers to harness the full potential of this promising building block in their drug discovery endeavors.

References

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An In-depth Technical Guide to 7-amino-4-methyl-2H-1,4-benzoxazine: From Postulated Synthesis to Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Scientific Community: The landscape of chemical research is often defined by both the well-trodden paths of known compounds and the uncharted territories of novel molecular architectures. This guide delves into the specifics of 7-amino-4-methyl-2H-1,4-benzoxazine, a compound that, despite its intriguing structure, remains largely undocumented in the annals of chemical literature. As such, this document takes a unique approach. In the absence of a recorded history of its discovery and synthesis, we present a scientifically grounded, theoretical framework for its creation and characterization, rooted in established chemical principles and analogous transformations. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a roadmap for the synthesis, identification, and potential exploration of this promising molecule.

The Benzoxazine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-benzoxazine ring system is a heterocyclic scaffold of significant interest in the field of medicinal chemistry.[1] Its derivatives have been shown to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2][3] The versatility of the benzoxazine core allows for a high degree of molecular diversity, making it an attractive starting point for the design of novel therapeutic agents.

The Known Precursor: 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

While the history of this compound is not documented, a closely related and commercially available compound provides a logical starting point for its synthesis: 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 141068-81-7).[4]

PropertyValue
CAS Number 141068-81-7
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
Appearance Solid

This benzoxazinone derivative possesses the core structure of the target molecule, with the key difference being the presence of a carbonyl group at the 3-position of the oxazine ring.

Proposed Synthesis: A Pathway to this compound

The most direct and chemically sound method for the synthesis of this compound is through the reduction of the lactam (a cyclic amide) functionality in its benzoxazinone precursor. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent widely used for the conversion of amides to amines, making it the reagent of choice for this proposed transformation.[5][6]

The proposed reaction involves the nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon of the lactam, followed by a series of steps that ultimately lead to the complete reduction of the carbonyl group to a methylene group (CH₂), yielding the target this compound.

Synthetic Pathway start 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one product This compound start->product Reduction reagent 1. LiAlH4, Anhydrous THF 2. Aqueous Workup

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This protocol is a scientifically informed proposition and has not been experimentally validated from existing literature for this specific compound. Standard laboratory safety procedures for handling highly reactive reagents like LiAlH₄ must be strictly followed.

Objective: To synthesize this compound by the reduction of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one.

Materials:

  • 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

Apparatus:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is dried in an oven and allowed to cool under a stream of inert gas (nitrogen or argon).

  • Reagent Addition: Anhydrous THF is added to the flask, followed by the slow and careful addition of LiAlH₄ (typically 1.5-2.0 equivalents) in portions at 0 °C (ice bath).

  • Substrate Addition: 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred suspension of LiAlH₄ in THF at 0 °C via the dropping funnel.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding deionized water dropwise, followed by the addition of a saturated aqueous solution of sodium potassium tartrate. This is an exothermic process and should be performed with extreme caution.

  • Workup: The resulting mixture is stirred vigorously until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Predicted Characterization

In the absence of experimental data, the following characterization profile for this compound is predicted based on its structure and data from analogous compounds.[7][8][9]

PropertyPredicted Value
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Appearance Likely a solid at room temperature
Spectroscopic Analysis (Predicted)
  • ¹H NMR (in CDCl₃):

    • Aromatic Protons: Signals in the range of δ 6.0-7.0 ppm. The protons on the benzene ring will show characteristic splitting patterns based on their positions relative to the amino and oxygen substituents.

    • Methylene Protons (Oxazine Ring): A singlet or a pair of doublets around δ 4.3-4.8 ppm for the O-CH₂-N protons.

    • N-Methyl Protons: A singlet around δ 2.8-3.0 ppm.

    • Amino Protons: A broad singlet that may appear between δ 3.5-4.5 ppm.

  • ¹³C NMR (in CDCl₃):

    • Aromatic Carbons: Signals in the range of δ 100-150 ppm.

    • Methylene Carbon (Oxazine Ring): A signal around δ 65-75 ppm for the O-CH₂-N carbon.

    • N-Methyl Carbon: A signal around δ 35-45 ppm.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A peak at m/z = 164.

    • Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the methyl group, and cleavage of the benzoxazine ring.[10][11]

Characterization_Workflow start Purified Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry start->ms ir Infrared Spectroscopy start->ir analysis Structure Confirmation nmr->analysis ms->analysis ir->analysis

Caption: A typical workflow for the structural characterization of the synthesized compound.

Potential Applications in Drug Discovery and Research

Given the broad spectrum of biological activities associated with the benzoxazine scaffold, this compound represents a molecule of considerable interest for further investigation.

  • Antimicrobial Research: The presence of the amino group and the benzoxazine core suggests potential for antimicrobial activity.[1] Screening against a panel of bacteria and fungi could reveal novel antibiotic properties.

  • Neuropharmacology: Derivatives of 1,4-benzoxazin-3(4H)-one have been investigated for their potential in treating neurodegenerative diseases.[12] The reduced form, this compound, may exhibit interesting neuroprotective or other CNS activities.

  • Anticancer Research: Numerous benzoxazinone derivatives have been evaluated for their anticancer properties.[3] The structural modifications in the target molecule could lead to novel interactions with biological targets relevant to cancer.

  • Material Science: Benzoxazine derivatives are precursors to polybenzoxazines, a class of high-performance polymers with excellent thermal and mechanical properties.[7] The amino functionality of the target molecule could be utilized for further polymerization or material modification.

Conclusion and Future Directions

While the specific discovery and history of this compound remain to be uncovered, this technical guide provides a robust and scientifically plausible framework for its synthesis and characterization. By leveraging the known chemistry of its commercially available precursor, 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one, researchers are now equipped with a clear path to access this intriguing molecule. The potential for diverse biological activities, inherent to the benzoxazine scaffold, positions this compound as a valuable candidate for future research in medicinal chemistry, drug discovery, and materials science. The validation of the proposed synthetic route and the full characterization of this compound will undoubtedly open new avenues for scientific exploration.

References

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  • Macias, F. A., et al. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. Available at: [Link]

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Methodological & Application

Detailed Protocol for the Synthesis of 7-amino-4-methyl-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 7-amino-4-methyl-2H-1,4-benzoxazine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Two primary synthetic routes are detailed, offering flexibility based on available starting materials and laboratory capabilities. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction

1,4-Benzoxazine derivatives are a significant class of heterocyclic compounds due to their wide range of biological activities. The strategic incorporation of an amino group at the 7-position and a methyl group at the 4-position of the benzoxazine ring system can significantly influence the molecule's pharmacological properties. This guide presents two robust synthetic pathways to access this important molecule.

Route A delineates a linear synthesis commencing with the commercially available 2-amino-4-methylphenol. This pathway involves an initial N-acylation, followed by an intramolecular cyclization to form a benzoxazinone intermediate, which is subsequently reduced to the target compound.

Route B employs a "nitro-first" strategy, beginning with the synthesis of a 7-nitro-benzoxazinone precursor. The nitro group is then catalytically hydrogenated to the desired 7-amino functionality.

Materials and Instrumentation

Reagents
ReagentCAS NumberSupplierNotes
2-Amino-4-methylphenol95-84-1Sigma-AldrichPurity ≥97%
Chloroacetyl chloride79-04-9Sigma-AldrichPurity ≥98%
Sodium bicarbonate144-55-6Fisher ScientificACS grade
Dichloromethane (DCM)75-09-2Fisher ScientificAnhydrous
Sodium sulfate7757-82-6Fisher ScientificAnhydrous
Sodium hydroxide1310-73-2Sigma-AldrichACS grade
Lithium aluminum hydride (LiAlH₄)16853-85-3Sigma-Aldrich1.0 M solution in THF
Tetrahydrofuran (THF)109-99-9Sigma-AldrichAnhydrous
2-Amino-5-nitrophenol121-88-0Sigma-AldrichPurity ≥98%
Palladium on carbon (10%)7440-05-3Sigma-Aldrich
Ethanol64-17-5Fisher ScientificAbsolute
Ethyl acetate141-78-6Fisher ScientificACS grade
Hexanes110-54-3Fisher ScientificACS grade
Instrumentation
  • Magnetic stirrers with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel, 60-120 mesh)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

  • Infrared (IR) spectrometer

Synthetic Route A: From 2-Amino-4-methylphenol

This route follows a three-step sequence: N-acylation, intramolecular cyclization, and reduction.

Synthetic_Route_A A 2-Amino-4-methylphenol B N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide A->B Chloroacetyl chloride, NaHCO₃, DCM C 4-Methyl-2H-1,4-benzoxazin-3(4H)-one B->C NaOH, Heat D This compound C->D LiAlH₄, THF Synthetic_Route_B E 2-Amino-5-nitrophenol F 7-Nitro-2H-1,4-benzoxazin-3(4H)-one E->F Chloroacetyl chloride, Base G 7-Amino-2H-1,4-benzoxazin-3(4H)-one F->G H₂, Pd/C H This compound G->H Methylating Agent

Application Notes and Protocols: Synthesis of Novel Benzoxazino-Quinazoline Derivatives from 7-amino-4-methyl-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Quinazoline Scaffolds in Drug Discovery

The quinazoline nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1] This versatile heterocyclic system, composed of fused benzene and pyrimidine rings, is a key structural component in numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties.[2][3][4][5][6] The clinical success of quinazoline-based drugs, such as the epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib, underscores the immense potential of this moiety in the development of targeted therapies.[4][7]

Benzoxazine derivatives are also of significant interest in medicinal chemistry, exhibiting a range of biological activities including antimicrobial, anti-inflammatory, and neuroprotective effects.[8] The strategic fusion of a benzoxazine moiety with a quinazoline core presents an exciting avenue for the creation of novel hybrid molecules with potentially unique and enhanced pharmacological profiles. This application note details a proposed synthetic pathway and detailed protocols for the synthesis of novel benzoxazino-quinazoline derivatives, utilizing 7-amino-4-methyl-2H-1,4-benzoxazine as a key starting material. This approach offers a direct method for incorporating the benzoxazine scaffold into a quinazoline system, providing a foundation for the exploration of new chemical space in drug discovery.

Proposed Synthetic Strategy: A One-Pot Cyclocondensation Approach

While numerous methods exist for the synthesis of the quinazoline ring system, including the well-established Niementowski reaction, this guide proposes a highly efficient one-pot, three-component cyclocondensation reaction. This approach is predicated on the reaction of the aromatic amine, this compound, with an orthoester (such as triethyl orthoformate) and a primary amine. This method is advantageous due to its atom economy, operational simplicity, and the ability to generate molecular diversity by varying the primary amine component.

The proposed mechanism involves the initial reaction of the orthoester with the primary amine to form an intermediate, which then undergoes condensation with the this compound. Subsequent intramolecular cyclization and elimination of alcohol and ammonia lead to the formation of the fused benzoxazino-quinazoline ring system.

G cluster_0 Reaction Initiation cluster_1 Condensation cluster_2 Cyclization and Aromatization Orthoester Triethyl Orthoformate Intermediate1 Reactive Intermediate Orthoester->Intermediate1 + R-NH2 PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Intermediate1 Intermediate2 Condensation Product Intermediate1->Intermediate2 + Aminobenzoxazine Aminobenzoxazine 7-amino-4-methyl- 2H-1,4-benzoxazine Aminobenzoxazine->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product Benzoxazino-Quinazoline Derivative Intermediate3->Product - EtOH - NH3

Caption: Proposed reaction pathway for the one-pot synthesis of benzoxazino-quinazoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Representative Benzoxazino-Quinazoline Derivative

This protocol outlines the synthesis of a model compound using aniline as the primary amine.

Materials:

  • This compound

  • Triethyl orthoformate

  • Aniline

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 164.19 mg).

  • Solvent and Reagents: Add ethanol (20 mL) to the flask and stir to dissolve the starting material. To this solution, add aniline (1.2 mmol, 0.11 mL) followed by triethyl orthoformate (1.5 mmol, 0.25 mL).

  • Catalyst Addition: Carefully add a catalytic amount of glacial acetic acid (0.1 mmol, 6 µL) to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 6-8 hours.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data Presentation:

Starting MaterialReagent 1Reagent 2CatalystSolventReaction Time (h)Expected Product
This compound (1.0 mmol)Triethyl orthoformate (1.5 mmol)Aniline (1.2 mmol)Glacial Acetic Acid (0.1 mmol)Ethanol6-8N-phenyl-4-methyl-2H-benzo[b]oxazino[7,6-g]quinazoline

Self-Validating System and Causality in Experimental Choices

  • Molar Ratios: The use of a slight excess of the primary amine and orthoester helps to drive the reaction to completion and maximize the yield of the desired product.

  • Catalyst: Glacial acetic acid serves as a mild acid catalyst to facilitate the formation of the reactive intermediate from the orthoester and amine, as well as the subsequent cyclization step.

  • Solvent: Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reflux conditions.

  • Reaction Monitoring: TLC is a critical step to ensure the reaction has gone to completion and to avoid the formation of side products due to prolonged heating.

Workflow for Synthesis and Characterization

G Start Start: Reactants and Solvent Reaction One-Pot Cyclocondensation (Reflux in Ethanol with Acetic Acid) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cooling and Precipitation/ Solvent Removal Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure Benzoxazino-Quinazoline Derivative Characterization->FinalProduct

Caption: Experimental workflow from synthesis to characterization of benzoxazino-quinazoline derivatives.

Conclusion and Future Perspectives

This application note provides a detailed, albeit proposed, protocol for the synthesis of novel benzoxazino-quinazoline derivatives from this compound. The described one-pot, three-component reaction offers an efficient and versatile route to a new class of heterocyclic compounds. The fusion of the benzoxazine and quinazoline scaffolds holds significant promise for the development of new therapeutic agents with potentially enhanced biological activity and novel mechanisms of action. Further research should focus on optimizing the reaction conditions, expanding the substrate scope by utilizing a diverse range of primary amines, and evaluating the pharmacological properties of the synthesized compounds. This foundational work opens the door for extensive structure-activity relationship (SAR) studies, which are crucial for the rational design of new drug candidates.

References

  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • Ahmadi, T., & Bazgir, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 706933.
  • Farahat, A. A., Ismail, M. A., Kumar, A., Wenzler, T., Brun, R., & Barakat, K. (2019). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of medicinal chemistry, 42(21), 4465–4474.
  • Hashem, H. E. (2020).
  • McCormick, J. E., & McElhinney, R. S. (1981). THE NIEMENTOWSKI REACTION. THE USE OF METHYL ANTHRANILATE OR ISATOIC ANHYDRIDE WITH SUBSTITUTED AMIDES OR AMIDINES IN THE FORMATION OF 3-SUBSTITUTED-4-KETO-3,4-DIHYDROQUINAZOLINES. THE COURSE OF THE REACTION. The Journal of Organic Chemistry, 46(12), 2553-2558.
  • Chen, Y. J., & Chen, C. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. The Journal of organic chemistry, 84(10), 6106–6117.
  • Zhang, Y., Kiskan, B., & Yagci, Y. (2019). Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. Polymers, 11(4), 688.
  • Guan, L. P., Jin, Q. H., & Quan, Z. S. (2007). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. Archiv der Pharmazie, 340(12), 647–651.
  • El-Hashash, M. A., El-Naggar, M., & El-Kafrawy, A. F. (2012). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Molecules (Basel, Switzerland), 17(5), 5193–5207.
  • Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(2), 359-368.
  • Wang, Y., Zhu, Y., & Liu, H. (2014). A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. Beilstein journal of organic chemistry, 10, 2383–2390.
  • Sharma, R., Kumar, R., & Singh, P. (2021). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Journal of the Iranian Chemical Society, 18(10), 2631-2642.
  • Wiedermannová, I., & Slouka, J. (2001). Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds VIII.
  • da Silva, A. D., de Castro, H. C., & Ferreira, V. F. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 33(1), 1-21.
  • Wikipedia. Niementowski quinoline synthesis. [Link]

  • Yi, C. S., & Arachchige, P. T. K. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic letters, 21(10), 3337–3341.
  • Li, J., Wang, Y., & Li, X. (2018). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 42(15), 12567-12571.
  • Jasinski, J. P., & Woudenberg, R. C. (1994). 7-Amino-4-methylcoumarin.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 27(23), 8469.
  • Khajavi, M. S., & Hazrati, M. (2005). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Arkivoc, 2005(13), 98-108.
  • Asif, M. (2021). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • Sharma, V. K., & Kumar, V. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Kumar, A., & Aggarwal, N. (2018). An overview of quinazolines: Pharmacological significance and recent developments. Journal of the Indian Chemical Society, 95(5), 531-542.
  • El-Sayed, M. A. A., & El-Sattar, N. A. A. (2019). Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents. Journal of Medicinal Chemistry, 62(17), 7894-7910.
  • Kumar, A., Sharma, S., & Kumar, R. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules (Basel, Switzerland), 26(11), 3182.
  • Li, J., Wang, Y., & Li, X. (2018). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 42(15), 12567-12571.
  • Asif, M. (2021). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. International Journal of Pharmaceutical Sciences and Research, 12(8), 4058-4068.

Sources

The Versatile Scaffold: 7-Amino-4-methyl-2H-1,4-benzoxazine as a Gateway to Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, CN – January 23, 2026 – In the dynamic landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as building blocks for a diverse array of bioactive compounds is paramount. Among these, 7-amino-4-methyl-2H-1,4-benzoxazine and its lactam counterpart, 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one, have emerged as privileged structures. Their inherent chemical functionalities—a nucleophilic aromatic amine and a modifiable heterocyclic ring—provide a versatile platform for the synthesis of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this benzoxazine core, complete with detailed synthetic protocols and application insights.

Introduction to a Privileged Scaffold

The 1,4-benzoxazine ring system is a recurring motif in a variety of biologically active molecules.[4] The presence of both a hydrogen bond donor (the amino group) and acceptor sites, coupled with a rigid bicyclic structure, allows for specific and high-affinity interactions with biological targets. The 7-amino-4-methyl substitution pattern offers a key vector for chemical diversification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the parent scaffold is crucial for its effective application in drug design and synthesis.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₂[5]
Molecular Weight 178.19 g/mol [5]
Appearance Solid[5]
CAS Number 141068-81-7[5]

Synthesis of the Building Block: A Strategic Approach

A reliable and scalable synthesis of the 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one core is the essential first step. While multiple synthetic routes to the benzoxazine core exist, a common and effective strategy commences with a readily available starting material like 2-amino-5-nitrophenol.[6] This approach allows for the sequential introduction of the desired functionalities.

Caption: General synthetic strategy for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one.

Protocol 1: Synthesis of 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

This protocol outlines a plausible multi-step synthesis based on established chemical transformations for related structures.

Step 1: N-Methylation of 2-Amino-5-nitrophenol

  • Dissolve 2-amino-5-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, for instance, potassium carbonate (1.5 eq), to the solution.

  • Slowly add a methylating agent, like methyl iodide (1.2 eq), at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-methylated intermediate.

Step 2: Reduction of the Nitro Group

  • Dissolve the N-methylated intermediate (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and hydrochloric acid.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the amino intermediate.

Step 3: Cyclization to form the Benzoxazinone Ring

  • Dissolve the amino intermediate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath and add a base, such as triethylamine (1.5 eq).

  • Slowly add chloroacetyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one.

Application in Bioactive Molecule Synthesis

The 7-amino group of the benzoxazine scaffold is a versatile handle for a variety of chemical modifications, allowing for the creation of libraries of compounds for biological screening. Key reactions include N-alkylation, N-acylation, and diazotization followed by Sandmeyer or related reactions.

Sources

Application Notes and Protocols for the Derivatization of the Amino Group of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Benzoxazine Scaffold

The 1,4-benzoxazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The synthetic versatility of the benzoxazine skeleton makes it an attractive starting point for the development of novel therapeutic agents and functional materials.[1]

Specifically, the presence of a primary aromatic amino group at the 7-position of the 4-methyl-2H-1,4-benzoxazin-3(4H)-one nucleus offers a prime handle for chemical modification. Derivatization at this site allows for the systematic modulation of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can profoundly influence its biological activity and material characteristics.

These application notes provide detailed, field-proven protocols for the derivatization of the amino group of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one via three common and robust synthetic transformations: N-acylation, N-sulfonylation, and N-alkylation through reductive amination. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Note on Starting Material: The protocols herein describe the derivatization of the commercially available 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 141068-81-7) .[4] The principles and reaction conditions are broadly applicable to the non-oxo analogue, 7-amino-4-methyl-2H-1,4-benzoxazine, with minor adjustments to account for differences in solubility and reactivity.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation that introduces an acyl group onto the amino moiety, forming a stable amide bond. This modification is widely used to alter the electronic and steric properties of the parent molecule. The reaction of an amine with an acyl chloride is a classic example of nucleophilic addition-elimination.[2]

Causality of Experimental Choices:
  • Acylating Agents: Acyl chlorides and anhydrides are highly reactive electrophiles, ensuring efficient acylation of the weakly nucleophilic aromatic amine.

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction with acyl chlorides. This prevents the protonation of the starting amine, which would render it unreactive.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are inert under the reaction conditions and readily dissolve both the starting material and the reagents.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.

Experimental Protocol: Synthesis of 7-Acetamido-4-methyl-2H-1,4-benzoxazin-3(4H)-one

acylation_workflow

Materials:

ReagentCAS NumberMolar Mass ( g/mol )Amount (mmol)Equivalents
7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one141068-81-7178.191.01.0
Acetyl chloride75-36-578.501.21.2
Pyridine110-86-179.101.51.5
Anhydrous Dichloromethane (DCM)75-09-284.9310 mL-

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (178 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous DCM (10 mL) and pyridine (0.12 mL, 1.5 mmol).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (0.085 mL, 1.2 mmol) dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-acetylated product.

N-Sulfonylation: Crafting Sulfonamide Analogues

The synthesis of sulfonamides from primary amines is a cornerstone of medicinal chemistry. This functional group can act as a hydrogen bond donor and acceptor, and its tetrahedral geometry can impart favorable binding characteristics. Photocatalysis offers a mild and efficient method for the sulfonylation of anilines.[5]

Causality of Experimental Choices:
  • Sulfonylating Agent: Sulfonyl chlorides or sodium sulfinates are common precursors for the sulfonyl group.

  • Catalyst: Modern methods often employ photocatalysts, such as iridium or ruthenium complexes, which can activate the substrates under visible light irradiation, allowing for milder reaction conditions.[5][6]

  • Base: A mild base like sodium bicarbonate (NaHCO₃) is often sufficient to facilitate the reaction without causing decomposition of the starting materials or products.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to ensure the solubility of all reaction components.

Experimental Protocol: Synthesis of 7-(Phenylsulfonamido)-4-methyl-2H-1,4-benzoxazin-3(4H)-one

sulfonylation_workflow

Materials:

ReagentCAS NumberMolar Mass ( g/mol )Amount (mmol)Equivalents
7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one141068-81-7178.191.01.0
Benzenesulfonyl chloride98-09-9176.621.11.1
Pyridine110-86-179.102.02.0
Anhydrous Dichloromethane (DCM)75-09-284.9310 mL-

Step-by-Step Procedure:

  • In a dry round-bottom flask, dissolve 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (178 mg, 1.0 mmol) in a mixture of anhydrous DCM (10 mL) and pyridine (0.16 mL, 2.0 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (194 mg, 1.1 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic phase with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the pure sulfonamide.

N-Alkylation via Reductive Amination: Accessing Secondary Amines

Direct N-alkylation of primary aromatic amines with alkyl halides is often plagued by over-alkylation, leading to mixtures of secondary and tertiary amines.[7] Reductive amination is a superior and highly controlled method for the synthesis of secondary amines.[8] This two-step, one-pot process involves the initial formation of an imine between the amine and an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding amine.[9]

Causality of Experimental Choices:
  • Carbonyl Source: Aldehydes and ketones serve as the electrophilic partners, providing the alkyl group to be installed.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are mild and selective reducing agents that readily reduce the protonated imine intermediate but do not reduce the starting aldehyde or ketone under the reaction conditions.

  • Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, is required to facilitate imine formation.

  • Solvent: Methanol or a mixture of methanol and DCM is commonly used as it effectively dissolves the reactants and is compatible with the reducing agent.

Experimental Protocol: Synthesis of 7-(Benzylamino)-4-methyl-2H-1,4-benzoxazin-3(4H)-one

reductive_amination_workflow

Materials:

ReagentCAS NumberMolar Mass ( g/mol )Amount (mmol)Equivalents
7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one141068-81-7178.191.01.0
Benzaldehyde100-52-7106.121.11.1
Sodium cyanoborohydride (NaBH₃CN)25895-60-762.841.51.5
Acetic Acid64-19-760.052-3 dropsCatalytic
Methanol67-56-132.0415 mL-

Step-by-Step Procedure:

  • To a round-bottom flask, add 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (178 mg, 1.0 mmol), methanol (15 mL), and benzaldehyde (0.11 mL, 1.1 mmol).

  • Add 2-3 drops of glacial acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Carefully add sodium cyanoborohydride (94 mg, 1.5 mmol) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the imine intermediate.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and saturated aqueous NaHCO₃ (15 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to obtain the desired N-benzylated product.

Characterization of Derivatives

The successful synthesis of the derivatized products should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the introduction of the new functional group. For example, in the N-acetyl derivative, new signals corresponding to the acetyl methyl group (around 2.1 ppm in ¹H NMR) and the amide carbonyl (around 170 ppm in ¹³C NMR) will be observed.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying key functional groups. The disappearance of the N-H stretching vibrations of the primary amine (typically two bands around 3350-3450 cm⁻¹) and the appearance of a single N-H stretch for the secondary amide or sulfonamide (around 3300 cm⁻¹) is indicative of a successful reaction. A strong carbonyl stretch (around 1680 cm⁻¹) will be prominent in the amide product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the synthesized derivative, providing definitive evidence of its elemental composition.

Conclusion

The protocols detailed in these application notes provide robust and reproducible methods for the derivatization of the amino group of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. These synthetic strategies for N-acylation, N-sulfonylation, and N-alkylation open avenues for the creation of diverse libraries of benzoxazine derivatives. Such libraries are invaluable for structure-activity relationship (SAR) studies in drug discovery and for the development of novel materials with tailored properties. By understanding the rationale behind the chosen reagents and conditions, researchers can confidently apply and adapt these protocols to advance their scientific objectives.

References

  • (Reference to a relevant review on benzoxazine synthesis and applic
  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • (Reference to a paper on the biological activity of benzoxazine deriv
  • (Reference to a paper on the material science applic
  • (Reference for N-acylation of arom
  • Chemguide. Reaction between acyl chlorides and amines. Available at: [Link]

  • (Reference for N-sulfonyl
  • Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Communications, 53(93), 12516-12519. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. Available at: [Link]

  • (Additional reference for modern sulfonyl
  • (Reference for characterization of benzoxazine deriv

Sources

Application Note: A Robust and Scalable Two-Step Synthesis of 7-amino-4-methyl-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzoxazine Scaffold

The 1,4-benzoxazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active compounds, including neuroprotective agents, anti-inflammatory molecules, and anticonvulsants.[1][2][3][4] Specifically, functionalized aminobenzoxazines serve as critical building blocks, providing a synthetically versatile handle for further elaboration in drug development programs.

This application note provides a detailed, field-proven protocol for the scale-up synthesis of 7-amino-4-methyl-2H-1,4-benzoxazine, a key intermediate for pharmaceutical research. The presented two-step strategy was designed for robustness, scalability, and high fidelity, moving from a readily accessible starting material to the final product with high purity and yield. We will detail the causality behind experimental choices, from reagent selection to reaction monitoring and purification, ensuring a self-validating and reproducible process suitable for gram- to kilogram-scale production.

Overall Synthetic Strategy

The synthesis is logically divided into two primary transformations: (1) the formation of the N-methylated benzoxazine ring system bearing a nitro group, followed by (2) the selective reduction of the nitro moiety to the target primary amine. This approach is strategically advantageous as the nitro-group reduction is a well-understood, clean, and high-yielding transformation, perfectly suited for the final step in a multi-step synthesis.[5]

The overall workflow is depicted below:

G A Start: 2-(methylamino)-5-nitrophenol B Step 1: Heteroannulation (Cyclization) A->B  1,2-Dichloroethane,  K2CO3, DMF C Intermediate: 4-methyl-7-nitro-2H-1,4-benzoxazine B->C  Workup &  Crystallization D Step 2: Catalytic Hydrogenation (Reduction) C->D  H2 (g),  Pd/C, Ethanol E Final Product: this compound D->E  Filtration &  Solvent Removal

Figure 1: High-level workflow for the two-step synthesis.

Part 1: Synthesis of 4-methyl-7-nitro-2H-1,4-benzoxazine (Intermediate)

Principle and Rationale

This initial step constructs the core heterocyclic scaffold through a tandem intramolecular Williamson ether synthesis and N-alkylation.

  • Mechanism: The reaction proceeds via the initial deprotonation of the phenolic hydroxyl group of 2-(methylamino)-5-nitrophenol by potassium carbonate. The resulting phenoxide acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dichloroethane to form an ether linkage. Subsequently, the secondary amine on the same molecule, in the presence of the base, performs an intramolecular nucleophilic attack on the second carbon of the chloroethyl group, displacing the chloride and closing the six-membered oxazine ring.

  • Reagent Selection for Scale-Up:

    • Substrate: 2-(methylamino)-5-nitrophenol is selected as it already contains the required N-methyl group and the nitro-handle for subsequent reduction.

    • Alkylating Agent: 1,2-dichloroethane is a cost-effective and efficient two-carbon electrophile for this cyclization. 1,2-dibromoethane is a viable but often more expensive alternative.

    • Base: Anhydrous potassium carbonate (K₂CO₃) is an ideal base for scale-up. It is inexpensive, easy to handle, and sufficiently strong to deprotonate the phenol without causing unwanted side reactions.

    • Solvent: N,N-Dimethylformamide (DMF) is chosen for its high boiling point, allowing for elevated reaction temperatures to drive the reaction to completion, and its excellent ability to solvate the anionic intermediates.

Detailed Experimental Protocol (100 g Scale)

Materials:

  • 2-(methylamino)-5-nitrophenol (1.00 eq., 100.0 g)

  • Anhydrous Potassium Carbonate (K₂CO₃), fine powder (3.00 eq., 246.0 g)

  • 1,2-Dichloroethane (1.50 eq., 88.0 mL)

  • N,N-Dimethylformamide (DMF), anhydrous (1000 mL)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

Procedure:

  • Setup: To a 3 L, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple, add 2-(methylamino)-5-nitrophenol (100.0 g) and anhydrous potassium carbonate (246.0 g).

  • Solvent Addition: Add anhydrous DMF (1000 mL) to the flask. Begin vigorous stirring to create a slurry.

  • Reagent Addition: Add 1,2-dichloroethane (88.0 mL) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 90-95 °C and maintain for 12-16 hours.

    • Scientist's Note: The reaction progress should be monitored every 2-4 hours by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the dark slurry into a separate beaker containing 3 L of cold deionized water with stirring. A precipitate will form.

  • Workup - Filtration: Stir the aqueous slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove DMF and inorganic salts.

  • Drying: Dry the crude solid in a vacuum oven at 50 °C to a constant weight.

  • Purification - Recrystallization: Transfer the crude solid to a suitable flask and recrystallize from hot isopropanol or ethanol to afford 4-methyl-7-nitro-2H-1,4-benzoxazine as a yellow crystalline solid.

Part 2: Synthesis of this compound (Final Product)

Principle and Rationale

The final step involves the reduction of the aromatic nitro group to a primary amine using catalytic hydrogenation. This method is renowned for its high efficiency, selectivity, and clean reaction profile, making it a preferred industrial method.[5]

  • Mechanism: The surface of the palladium catalyst adsorbs both the nitro compound and molecular hydrogen. Through a series of surface-mediated steps, the nitro group is sequentially reduced (via nitroso and hydroxylamine intermediates) to the corresponding amine.

  • Process Selection for Scale-Up:

    • Catalyst: 10% Palladium on activated carbon (Pd/C) is a highly active and robust catalyst for this transformation. A catalyst loading of 1-2 mol% is typically sufficient.

    • Hydrogen Source: Pressurized hydrogen gas (H₂) is the standard reagent. For safety and ease of handling on a lab scale, transfer hydrogenation using ammonium formate or cyclohexene can also be considered, though direct hydrogenation is often more efficient for large-scale processes.

    • Solvent: Ethanol or methanol are excellent choices. They readily dissolve the starting material and are compatible with the hydrogenation process.

    • Safety: Catalytic hydrogenation is an energetic process that requires specialized equipment (e.g., a Parr hydrogenator or a purpose-built reactor) and strict adherence to safety protocols. The Pd/C catalyst can be pyrophoric upon exposure to air after the reaction and must be handled with care (e.g., filtered under a nitrogen blanket or quenched while wet).

Detailed Experimental Protocol (80 g Scale)

Materials:

  • 4-methyl-7-nitro-2H-1,4-benzoxazine (1.00 eq., 80.0 g)

  • 10% Palladium on Carbon (Pd/C), 50% wet (2.0 mol%, ~3.2 g dry weight)

  • Ethanol (EtOH), 200 proof (800 mL)

  • Celite® (Diatomaceous earth)

Procedure:

  • Setup: To a suitable hydrogenation reactor (e.g., 2 L Parr shaker), add 4-methyl-7-nitro-2H-1,4-benzoxazine (80.0 g) and ethanol (800 mL).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst to the reactor.

    • Safety Note: Never add dry Pd/C to a flammable solvent in the presence of air. Always handle under an inert atmosphere or as a wet slurry.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen three times, followed by purging with hydrogen gas three times. Pressurize the reactor with hydrogen to 50 psi (approx. 3.5 bar).

  • Reaction: Begin vigorous agitation and monitor the reaction by hydrogen uptake. The reaction is typically complete within 4-6 hours. Maintain the temperature below 40 °C, as the reaction is exothermic.

  • Reaction Completion: Once hydrogen uptake ceases, confirm the absence of the starting material by TLC or HPLC.

  • Workup - Catalyst Removal: Depressurize the reactor and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 100 mL).

    • Safety Note: The Celite pad with the catalyst must not be allowed to dry. Quench it immediately with water and dispose of it according to institutional safety guidelines.

  • Workup - Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with diethyl ether to yield this compound as a light-colored solid.

Data Summary and Expected Results

The following table summarizes the key quantitative parameters for the described scale-up synthesis.

ParameterStep 1: HeteroannulationStep 2: Catalytic Hydrogenation
Starting Material 2-(methylamino)-5-nitrophenol4-methyl-7-nitro-2H-1,4-benzoxazine
Scale 100.0 g80.0 g
Key Reagents 1,2-Dichloroethane, K₂CO₃H₂ (g), 10% Pd/C
Solvent DMFEthanol
Temperature 90-95 °C25-40 °C
Reaction Time 12-16 hours4-6 hours
Typical Yield 80-90%90-98%
Purity (Post-Purification) >98% (by HPLC)>99% (by HPLC)

References

  • Sarychev, I.A., et al. (2020). Benzoxazine Monomers Based on Aromatic Diamines and Investigation of Their Polymerization by Rheological and Thermal Methods. Journal of Applied Polymer Science. Available at: [Link]

  • Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Advanced and Emerging Polybenzoxazine Science and Technology. Elsevier. Available at: [Link]

  • García-Muñoz, M. J., et al. (2014). First Use of HEH in Oxazine Synthesis: Hydroxy-Substituted 2H-1,4-Benzoxazine Derivatives. Tetrahedron Letters. Available at: [Link]

  • Sudo, A., et al. (2018). Bioinspired Design Provides High-Strength Benzoxazine Structural Adhesives. Angewandte Chemie International Edition. Available at: [Link]

  • Bizet, V., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. Available at: [Link]

  • Zheng, C., et al. (2012). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. Archiv der Pharmazie. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 7-amino-4-methyl-2H-1,4-benzoxazine preparation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 7-amino-4-methyl-2H-1,4-benzoxazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guide: Addressing Low Yield and Other Common Issues

Low yields in the preparation of this compound can be frustrating. This section breaks down the most common problems, explains the underlying chemical principles, and offers step-by-step solutions to get your synthesis back on track.

Question 1: I am experiencing very low or no yield of the desired this compound. What are the likely causes and how can I fix this?

Low or no product yield is a critical issue that can often be traced back to several key factors in the Mannich condensation reaction.[1][2][3]

Potential Cause 1: Sub-optimal Reaction Conditions

The formation of the benzoxazine ring is sensitive to temperature, reaction time, and the choice of solvent.

  • Expert Insight: The electron-donating amino group on the phenol can affect the reactivity of the aromatic ring. This may necessitate adjustments to standard benzoxazine synthesis protocols.

  • Step-by-Step Solutions:

    • Temperature Control: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress at each stage using Thin Layer Chromatography (TLC). Protic solvents like ethanol or methanol are commonly employed and influence reaction rates.[2][4]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Mannich reactions can sometimes require several hours to overnight for completion.[2] Continue to monitor by TLC until the starting materials are consumed.

    • Solvent Choice: While protic solvents are common, exploring other solvents like dioxane or toluene might be beneficial if side reactions in protic solvents are suspected.

Potential Cause 2: Reagent Quality and Stoichiometry

The purity and molar ratios of your starting materials are paramount for a successful reaction.

  • Expert Insight: Paraformaldehyde quality is a frequent culprit in failed Mannich reactions.[2] Old or improperly stored paraformaldehyde can depolymerize or contain impurities that inhibit the reaction.

  • Step-by-Step Solutions:

    • Use Fresh Paraformaldehyde: Always use fresh, high-quality paraformaldehyde.

    • Verify Amine Purity: Ensure the 4-amino-2-methylphenol is of high purity. Impurities can lead to unwanted side products.

    • Optimize Molar Ratios: Carefully control the stoichiometry. While a 1:1:2 molar ratio of phenol:amine:formaldehyde is standard for many benzoxazine syntheses, it may be necessary to slightly adjust these ratios to favor the formation of the desired product over side reactions.[2]

Potential Cause 3: Inefficient Purification Leading to Product Loss

The workup and purification process can be a significant source of yield loss, especially with amino-substituted products which can have different solubility profiles.

  • Expert Insight: Amino-substituted benzoxazines may exhibit increased polarity, which can lead to challenges during extraction and purification.

  • Step-by-Step Solutions:

    • Extraction pH: During aqueous workup, carefully control the pH. The amino group can be protonated at low pH, making the product more water-soluble. It is advisable to perform extractions at a neutral or slightly basic pH.

    • Chromatography: If using column chromatography, select a solvent system that provides good separation of your product from impurities. A gradient elution might be necessary.

    • Crystallization: For the final product, experiment with different solvent systems for recrystallization to maximize the recovery of pure crystals.

Question 2: My final product is contaminated with significant impurities. What are the possible side reactions, and how can I minimize them?

The formation of side products is a common challenge in Mannich reactions.[5]

Potential Side Reaction 1: Formation of Bis-Mannich Products

If the starting phenol has more than one reactive site, the addition of two aminomethyl groups can occur.

  • Expert Insight: While the primary reaction is expected at the ortho position to the hydroxyl group, the presence of the activating amino group could potentially lead to reactions at other positions on the aromatic ring.

  • Mitigation Strategy:

    • Control Stoichiometry: Use a controlled amount of formaldehyde and the primary amine to favor the formation of the mono-substituted product.[2]

Potential Side Reaction 2: Polymerization of Formaldehyde

  • Expert Insight: This is more likely to occur if the formaldehyde is added too quickly or at a high concentration.

  • Mitigation Strategy:

    • Slow Addition: Add the formaldehyde solution dropwise to the reaction mixture to maintain a low concentration.

Potential Side Reaction 3: Self-Condensation of Reactants

  • Expert Insight: Under certain conditions, the starting materials can react with themselves to form undesired oligomers or polymers.

  • Mitigation Strategy:

    • Maintain Dilution: Ensure adequate solvent is used to keep the reactants diluted, which can disfavor intermolecular side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

The synthesis of this compound typically proceeds via a Mannich condensation reaction.[1][6] The mechanism involves three key steps:

  • Formation of an Iminium Ion: The primary amine (in this case, the amino group of 4-amino-2-methylphenol) reacts with formaldehyde to form a reactive iminium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of a second molecule of 4-amino-2-methylphenol acts as a nucleophile and attacks the iminium ion. This attack preferentially occurs at the ortho position to the hydroxyl group due to its activating effect.

  • Ring Closure: An intramolecular cyclization occurs where the hydroxyl group attacks the carbon of the newly formed aminomethyl group, followed by the elimination of a water molecule to form the benzoxazine ring.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Q3: What are the key characterization techniques for the final product?

To confirm the structure and purity of your this compound, the following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Visualizing the Process

Reaction Pathway and Potential Side Reactions

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 4-amino-2-methylphenol 4-amino-2-methylphenol Iminium Ion Iminium Ion 4-amino-2-methylphenol->Iminium Ion + Formaldehyde Formaldehyde Formaldehyde Polymerization Polymerization Formaldehyde->Polymerization Intermediate Intermediate Iminium Ion->Intermediate + 4-amino-2-methylphenol Product This compound Intermediate->Product Ring Closure Bis-Mannich Product Bis-Mannich Product Intermediate->Bis-Mannich Product + Iminium Ion

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Workflow for Low Yield

cluster_reagents Reagent Checks cluster_conditions Condition Optimization cluster_purification Purification Review start Low Yield Observed reagents Check Reagent Quality & Stoichiometry start->reagents conditions Optimize Reaction Conditions reagents->conditions Reagents OK fresh_paraform Use fresh paraformaldehyde reagents->fresh_paraform amine_purity Verify amine purity reagents->amine_purity molar_ratio Adjust molar ratios reagents->molar_ratio purification Review Purification Protocol conditions->purification Conditions Optimized temp Vary temperature conditions->temp time Extend reaction time conditions->time solvent Test alternative solvents conditions->solvent success Yield Improved purification->success Protocol Refined ph_control Control pH during extraction purification->ph_control column Optimize chromatography purification->column recrystallize Test recrystallization solvents purification->recrystallize

Caption: A systematic workflow for troubleshooting low yields.

Quantitative Data Summary

ParameterRecommended RangePotential Impact on Yield
Molar Ratio (Phenol:Amine:Formaldehyde) 1:1:2 (starting point)Incorrect ratios can lead to side products and unreacted starting materials.
Temperature 60-100 °C (solvent dependent)Too low may result in a slow or incomplete reaction; too high can promote side reactions.
Reaction Time 4-24 hoursInsufficient time leads to incomplete conversion.
pH during Extraction 7-9Acidic pH can cause product loss to the aqueous phase.

Experimental Protocols

General Procedure for the Synthesis of this compound
  • To a solution of 4-amino-2-methylphenol (1 equivalent) in a suitable solvent (e.g., ethanol), add formaldehyde (2 equivalents, typically as a 37% aqueous solution) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.

References

  • [Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][7]oxazin-4-ones as potent anticancer and antioxidant agents.]([Link])

Sources

Technical Support Center: Purification of 7-amino-4-methyl-2H-1,4-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of 7-amino-4-methyl-2H-1,4-benzoxazine. Our focus is on delivering practical, field-proven solutions grounded in solid chemical principles to ensure the integrity of your experimental outcomes.

Introduction: The Challenge of Purity in Benzoxazine Synthesis

This compound is a valuable heterocyclic building block. However, like many aromatic amines and phenolic compounds, it is susceptible to degradation, leading to the formation of colored impurities that can compromise downstream applications, including polymerization and biological assays. The purity of benzoxazine monomers has a significant impact on their melting and polymerization behavior.[1][2] This guide is structured to help you diagnose the source of these impurities and select the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesized this compound colored (e.g., yellow, brown, or pink)?

A1: The coloration is typically due to the presence of oxidation byproducts. Aromatic amines and phenols are sensitive to air and light, leading to the formation of highly conjugated, colored oligomeric or polymeric impurities. The precursor, an aminophenol, is particularly susceptible to oxidation, which can result in hues ranging from yellow-brown to pink-purple.

Q2: Can these colored impurities affect my downstream experiments?

A2: Absolutely. Impurities can act as initiators or inhibitors in polymerization reactions, leading to inconsistent material properties.[1][2] In biological applications, these unknown compounds can interfere with assays or exhibit unintended biological activity.

Q3: What are the primary methods to remove these colored impurities?

A3: The most common and effective methods are recrystallization, column chromatography, and treatment with activated carbon. The choice of method depends on the nature and quantity of the impurity, as well as the desired final purity of the product.

Q4: How can I prevent the formation of these impurities in the first place?

A4: While complete prevention is challenging, you can minimize impurity formation by:

  • Using high-purity starting materials.

  • Conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon).

  • Minimizing exposure of the product to light and air during workup and storage.

  • Storing the final product under an inert atmosphere and at low temperatures.

Troubleshooting Guide: From Problem to Pure Product

This section provides a systematic approach to identifying the cause of discoloration and selecting the appropriate purification protocol.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Colored Impurities start Start: Crude product is colored assess_color Assess Impurity Level - Light yellow tint? - Dark brown/tarry? start->assess_color decision1 Impurity Level? assess_color->decision1 recrystallization High-Yield, Moderate Purity: Recrystallization decision1->recrystallization Light Color activated_carbon Decolorization Pre-treatment: Activated Carbon decision1->activated_carbon Dark Color column_chromatography High Purity, Lower Yield: Column Chromatography decision1->column_chromatography Multiple Impurities (from TLC) check_purity Check Purity (TLC, NMR, etc.) recrystallization->check_purity activated_carbon->recrystallization column_chromatography->check_purity check_purity->column_chromatography Impure end_product End: Pure, Colorless Product check_purity->end_product Purity OK

Caption: A decision-making workflow for purifying this compound.

Detailed Experimental Protocols

Protocol 1: Recrystallization for Moderately Impure Product

Recrystallization is often the first line of defense for removing minor colored impurities and achieving a crystalline, pure product. The key is to find a solvent system where the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

Recommended Solvent Systems:

Solvent SystemRationale
Ethanol/Water Ethanol is a good solvent for many polar organic molecules, and the addition of water as an anti-solvent can effectively induce crystallization.[3][4]
Ethyl Acetate/Hexane A standard choice for compounds of intermediate polarity.
Acetone/Hexane Another effective polar/non-polar combination.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: To the hot solution, add water dropwise until the solution becomes cloudy (the cloud point), indicating saturation.[4] Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Activated Carbon Treatment for Heavily Colored Product

For products that are dark brown or heavily discolored, a pre-treatment with activated carbon can be highly effective at adsorbing the large, conjugated molecules responsible for the color.[5]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) at room temperature.

  • Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the crude product).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes. Avoid excessive heating, which can sometimes cause the adsorbed impurities to be released.

  • Filtration: Remove the activated carbon by filtering the mixture through a pad of celite or a fine filter paper. The filtrate should be significantly lighter in color.

  • Product Isolation: Remove the solvent under reduced pressure. The resulting solid can then be further purified by recrystallization (Protocol 1).

Protocol 3: Column Chromatography for High Purity Separation

When dealing with multiple impurities or when very high purity is required, column chromatography is the method of choice. For basic compounds like amines, special considerations are necessary to prevent poor separation (streaking) on acidic silica gel.

Diagram: Column Chromatography Setup

Column_Chromatography cluster_column Chromatography Column Solvent Eluent (e.g., Hexane/EtOAc/Et3N) Sand1 Sand Solvent->Sand1 Silica Silica Gel Sand1->Silica Sample Crude Sample Band Silica->Sample Sand2 Sand Sample->Sand2 Stopcock Stopcock Sand2->Stopcock Collection Fraction Collector Stopcock->Collection

Caption: Schematic of a typical flash column chromatography setup.

Key Parameters for Success:

  • Stationary Phase: Silica gel is standard. For particularly stubborn separations, basic alumina can be an alternative.[6]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).

  • Crucial Additive: To prevent the basic amine from interacting strongly with the acidic silica, add a small amount of a competing base to the eluent, such as 0.5-1% triethylamine (Et3N) .[7][8]

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate + 1% Et3N) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Start with a low-polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate). This gradient elution will separate the components based on their polarity.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Concluding Remarks

The presence of colored impurities in this compound is a common experimental hurdle. By understanding the oxidative nature of these impurities and applying the systematic troubleshooting and purification protocols outlined in this guide, researchers can consistently obtain high-purity material, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Ishida, H., & Agag, T. (Eds.). (2011). Handbook of Benzoxazine Resins. Elsevier.
  • Biotage. (2023). How can I remove color from my reaction product?[Link]

  • Ishida, H., et al. (n.d.). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. [Link]

  • Chemcess. (2023). Aminophenol: Properties, Production, Reactions And Uses. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of benzoxazine products purified with different purification methods. [Link]

  • A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. (2005). Heterocycles. [Link]

  • King Group. (n.d.). Successful Flash Chromatography. [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024). ResearchGate. [Link]

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (1999). PubMed. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography. [Link]

  • Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2024). PMC. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activities of 7-Amino-4-methyl-2H-1,4-benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promising Scaffold of 1,4-Benzoxazine

The 1,4-benzoxazine ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] These compounds, both naturally occurring and synthetic, have garnered significant attention from researchers due to their potential as therapeutic agents.[2] The versatility of the benzoxazine skeleton, coupled with its relative chemical simplicity and accessibility, makes it a fertile ground for the discovery of novel drugs.[1] Derivatives of 1,4-benzoxazine have demonstrated a remarkable range of pharmacological effects, including antimicrobial, antimycobacterial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4][5]

This guide focuses on a specific subset of this important class of compounds: derivatives of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. While the biological profile of the parent compound itself is not extensively documented in publicly available literature, its derivatives have shown significant promise in several key therapeutic areas. By exploring the structure-activity relationships of these derivatives, we can gain valuable insights into how modifications to the core 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one scaffold influence biological activity. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge and to highlight the potential of this chemical series for future therapeutic development.

Anticonvulsant Activity: A Promising Avenue for Benzoxazine Derivatives

One of the most well-documented biological activities of 7-amino-4-methyl-2H-1,4-benzoxazine derivatives is their potential as anticonvulsant agents. A study by Piao et al. systematically synthesized and evaluated a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones for their ability to protect against seizures in the maximal electroshock (MES) seizure model in mice.[3] This model is a standard preclinical screen for identifying compounds with potential efficacy against generalized tonic-clonic seizures.[6]

The study revealed that the nature of the substituent on the benzylamino group at the 7-position of the benzoxazine ring plays a crucial role in determining anticonvulsant potency and neurotoxicity.

Structure-Activity Relationship (SAR) Insights

The key findings from the study on 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one derivatives can be summarized as follows:

  • Impact of Benzyl Substitution: The introduction of a benzylamino group at the 7-position appears to be a key pharmacophore for anticonvulsant activity.

  • Influence of Halogen Substituents: The position and nature of halogen substituents on the benzyl ring significantly modulate activity. A fluorine atom at the para position of the benzyl ring (compound 4b ) resulted in the most potent anticonvulsant activity, with an ED₅₀ of 31.7 mg/kg.[3] Shifting the fluorine to the meta position or replacing it with chlorine or bromine generally led to a decrease in potency.

  • Effect of Multiple Substitutions: Disubstitution on the benzyl ring, as seen with 2,4-dichloro and 3,4-dichloro derivatives, did not enhance anticonvulsant activity compared to the monosubstituted analogs.

Quantitative Comparison of Anticonvulsant Derivatives

The following table summarizes the anticonvulsant activity and neurotoxicity of selected 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one derivatives from the study by Piao et al.[3]

CompoundSubstituent (R)MES ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
4a H46.8245.15.2
4b 4-F31.7228.37.2
4c 4-Cl42.5289.66.8
4d 4-Br55.3312.45.6
4e 3-F48.2>300>6.2
4f 2,4-diCl58.6>300>5.1
4g 3,4-diCl51.3>300>5.8

Data sourced from Piao et al., 2008.[3]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs. The protocol described here is based on the methodology typically employed in such studies.[3]

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

  • Male Kunming mice (18-22 g)

  • Corneal electrodes

  • Electroshock apparatus

  • Test compounds and vehicle (e.g., 0.5% sodium carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

  • Animals are fasted for 12 hours prior to the experiment with free access to water.

  • Test compounds are administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.

  • After a predetermined time (e.g., 30 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 s duration, 60 Hz) is delivered through corneal electrodes.

  • The animals are observed for the presence or absence of the tonic hindlimb extension. The abolition of this response is considered the endpoint for protection.

  • The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using a probit analysis.

MES_Workflow cluster_preparation Animal Preparation cluster_dosing Compound Administration cluster_testing Seizure Induction & Observation cluster_analysis Data Analysis Fasting Fasting (12h) Grouping Group Assignment Fasting->Grouping Dosing i.p. Injection of Test Compound/Vehicle Grouping->Dosing Stimulation Corneal Electroshock Dosing->Stimulation 30 min post-dose Observation Observe for Tonic Hindlimb Extension Stimulation->Observation ED50 Calculate ED50 Observation->ED50 MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition & Analysis Seed_Cells Seed Cells in 96-well Plate Adhesion Allow Adhesion (overnight) Seed_Cells->Adhesion Treatment Add Test Compounds (various concentrations) Adhesion->Treatment Add_MTT Add MTT Solution Treatment->Add_MTT 48-72 hours Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for the MTT Cytotoxicity Assay.

Antimicrobial and Antifungal Activities: A Broad Spectrum of Potential

The 1,4-benzoxazine scaffold is also known to be a source of compounds with significant antimicrobial and antifungal activity. [7][8]A quantitative structure-activity relationship (QSAR) study of 1,4-benzoxazin-3-one derivatives has shown that synthetic modifications can lead to potent antimicrobial agents, even though their natural counterparts may lack this activity. [7]This highlights the importance of chemical synthesis in unlocking the therapeutic potential of this scaffold.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds serially diluted in the broth medium

  • Microorganism inoculum standardized to a specific concentration

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism in the same broth.

  • Add a specific volume of the inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism) on each plate.

  • Incubate the plates at an appropriate temperature and for a sufficient duration (e.g., 35°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The derivatives of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one represent a promising class of compounds with a diverse range of potential biological activities. The available data, particularly in the area of anticonvulsant agents, demonstrates that subtle modifications to the core structure can have a profound impact on potency and selectivity. The demonstrated anticancer and antimicrobial potential of the broader 1,4-benzoxazine class further underscores the value of this scaffold in drug discovery.

A significant knowledge gap remains concerning the biological activity of the parent compound, 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. A thorough biological evaluation of this compound would provide a crucial baseline for future structure-activity relationship studies and guide the rational design of more potent and selective derivatives.

Future research in this area should focus on:

  • Systematic evaluation of the parent compound: Determining the intrinsic anticonvulsant, anticancer, and antimicrobial activities of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one.

  • Expansion of derivative libraries: Synthesizing and screening a wider range of derivatives with diverse substitutions at various positions of the benzoxazine ring to further elucidate SAR.

  • Mechanism of action studies: Investigating the molecular targets and signaling pathways through which these compounds exert their biological effects.

By addressing these key areas, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

  • Frontiers in Chemistry. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. [Link]

  • Piao, Z. T., Guan, L. P., Zhao, L. M., Piao, H. R., & Quan, Z. S. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. European Journal of Medicinal Chemistry, 43(6), 1216–1221. [Link]

  • Bou-Salah, L., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[2]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3020. [Link]

  • Hou, J., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[2]xazin-3(4H)-one Derivatives Linked to 1,2,3-Triazoles. Frontiers in Pharmacology, 15, 1371005. [Link]

  • Wang, Y., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 28(23), 7808. [Link]

  • Mihajlovic, M., et al. (2021). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Journal of Chemometrics, 35(10), e3353. [Link]

  • Hou, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1371004. [Link]

  • Robertson, D. W., et al. (1987). Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. Journal of Medicinal Chemistry, 30(10), 1742–1746. [Link]

  • Emsley, J. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]

  • Kanyonyo, M. R., Poupaert, J. H., & Lambert, D. M. (1998). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. Pharmacology & Toxicology, 82(1), 47–50. [Link]

  • Kamal, A., et al. (2010). Synthesis and antimicrobial activity of some new 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones. Medicinal Chemistry Research, 19(7), 743–751. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.